3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid is a complex organic compound that features a furan ring, a quinazolinone moiety, and a propanoic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Furan Ring: Starting from a suitable precursor such as furfural, the furan ring can be synthesized through cyclization reactions.
Synthesis of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid with isothiocyanates under specific conditions to form the quinazolinone structure.
Coupling Reaction: The furan ring and the quinazolinone moiety are then coupled through a propanoic acid linker using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the quinazolinone moiety.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The furan ring and quinazolinone moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Studied for its potential to inhibit specific enzymes due to its unique structure.
Antimicrobial Activity: Investigated for its potential antimicrobial properties.
Medicine
Drug Development: Explored as a lead compound for developing new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The furan ring and quinazolinone moiety can interact with active sites of enzymes, potentially inhibiting their activity. The sulfur atom in the quinazolinone moiety may also play a role in binding to metal ions or other cofactors, affecting the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)-3-(4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid: Similar structure but with a thioxo group instead of a sulfanylidene group.
3-(Furan-2-yl)-3-(4-oxo-2-oxo-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid: Similar structure but with an oxo group instead of a sulfanylidene group.
Uniqueness
The presence of the sulfanylidene group in 3-(Furan-2-yl)-3-(4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)propanoic acid provides unique chemical reactivity and potential biological activity compared to its analogs. This makes it a compound of interest for further research and development.
Properties
IUPAC Name |
3-(furan-2-yl)-3-(4-oxo-2-sulfanylidene-4aH-quinazolin-3-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O4S/c18-13(19)8-11(12-6-3-7-21-12)17-14(20)9-4-1-2-5-10(9)16-15(17)22/h1-7,9,11H,8H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVUPBFHCCPLZMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2C(=NC(=S)N(C2=O)C(CC(=O)O)C3=CC=CO3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.